1H and 19F NMR spectral data for[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine
1H and 19F NMR spectral data for[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine
Spectroscopic Profiling of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine: A Comprehensive H and F NMR Guide
Executive Summary
In modern drug discovery, the incorporation of trifluoromethylated oxazoles serves as a strategic bioisosteric replacement to enhance metabolic stability, lipophilicity, and target binding affinity. [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS: 1512348-98-9 for the free base; 2219419-00-6 for the hydrochloride salt) is a critical building block in this domain[1][2]. For senior application scientists and analytical chemists, confirming the structural integrity of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an authoritative, causality-driven guide to the H and F NMR spectral assignments for this molecule, complete with self-validating experimental protocols.
Section 1: Predictive NMR Mechanics & Electronic Causality
To interpret the NMR spectra of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine, one must analyze the distinct electronic microenvironments created by the oxazole core and its substituents.
H NMR Dynamics
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The Oxazole H-5 Proton: The proton at the C-5 position of the oxazole ring is highly deshielded. This is caused by the combined anisotropic effect of the aromatic ring current and the strong inductive electron withdrawal (-I effect) from the adjacent ring oxygen and the distant C-2 trifluoromethyl group. Consequently, this proton resonates significantly downfield, typically between 7.90 and 8.05 ppm [3]. Because the C-4 position is fully substituted by the methanamine group, H-5 lacks any vicinal protons, resulting in a sharp singlet[4].
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The Methanamine Group (-CH -NH ): The methylene (-CH -) protons are situated in a benzylic-like position relative to the heteroaromatic ring. The electronegative sp carbons of the oxazole ring pull electron density away from these protons, shifting them to the 3.80 - 3.95 ppm range. In standard CDCl at room temperature, rapid chemical exchange of the amine (-NH ) protons prevents scalar coupling with the methylene group, rendering the -CH
- signal a sharp singlet. The amine protons themselves typically appear as a broad singlet around 1.60 - 2.00 ppm , though this is highly concentration- and moisture-dependent. (Note: If analyzing the HCl salt in DMSO-d , the -NH protons will appear as a broad downfield peak ppm, and the -CH
- may present as a broad multiplet or doublet due to reduced exchange rates).
F NMR Dynamics
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The Trifluoromethyl Group (-CF ): The F chemical shift is exquisitely sensitive to the local electronic environment. When a -CF group is attached directly to the C-2 position of an oxazole ring, the adjacent nitrogen and oxygen atoms exert a profound deshielding effect compared to aliphatic trifluoromethyl groups. This pushes the F resonance into the -64.5 to -65.7 ppm range (referenced to CFCl )[5]. Because there are no other fluorine atoms or nearby protons within three bonds, the signal manifests as a pristine singlet[6].
Section 2: Quantitative Spectral Assignments
The following tables summarize the expected spectral data for the free base of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine in CDCl at 298 K.
Table 1: H NMR Spectral Data (400 MHz, CDCl )
| Position | Chemical Shift ( , ppm) | Multiplicity | Integration | Causality / Assignment Logic |
| Oxazole H-5 | 7.90 - 8.05 | Singlet (s) | 1H | Deshielded by oxazole ring current and the inductive pull of the C-2 CF group. Lacks vicinal coupling partners. |
| -CH - | 3.80 - 3.95 | Singlet (s) | 2H | Benzylic-type deshielding by the oxazole C-4 sp carbon. Singlet due to rapid -NH proton exchange. |
| -NH | 1.60 - 2.00 | Broad Singlet (br s) | 2H | Amine protons undergoing rapid intermolecular exchange. Shift varies with solvent hydration and concentration. |
Table 2: F NMR Spectral Data (376 MHz, CDCl )
| Position | Chemical Shift ( , ppm) | Multiplicity | Integration | Causality / Assignment Logic |
| -CF | -64.5 to -65.7 | Singlet (s) | 3F | Characteristic shift for a C-2 substituted oxazole[5]. No scalar coupling ( ) is resolved due to distance from H-5 and CH . |
Section 3: High-Fidelity Experimental Protocol
To ensure absolute trustworthiness in structural verification, the NMR acquisition must follow a self-validating protocol. Each step below includes a built-in validation metric to guarantee data integrity.
Step 1: Sample Preparation
-
Action: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients that ruin field homogeneity and broaden spectral lines.
Step 2: Probe Tuning and Matching
-
Action: Insert the sample into the spectrometer. Tune the probe to the exact Larmor frequencies: ~400 MHz for H and ~376 MHz for F.
-
Validation Checkpoint: The tuning curve (wobble curve) must display a sharp, deep minimum exactly at the target frequency axis. This ensures maximum RF power transfer and optimal Signal-to-Noise Ratio (SNR).
Step 3: Locking and Shimming
-
Action: Lock the spectrometer to the deuterium ( H) frequency of CDCl . Execute gradient shimming (Z0–Z5) to optimize the magnetic field ( ) homogeneity.
-
Validation Checkpoint: The lock level must remain strictly stable (no drift). The TMS reference peak at 0.00 ppm must exhibit a Full-Width at Half-Maximum (FWHM) of Hz.
Step 4: Data Acquisition
-
Action ( H): Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and Number of Scans (NS) to 16.
-
Action ( F): Use a standard single-pulse sequence (zg). Set the spectral width (SW) wide enough to cover -50 to -80 ppm. Set D1 to 3.0 seconds to account for the longer relaxation times of fluorinated groups, and NS to 64.
-
Validation Checkpoint: Observe the first Free Induction Decay (FID). The signal must show a smooth, complete exponential decay into the noise floor before the end of the acquisition time (AQ) to prevent truncation artifacts (sinc wiggles).
Step 5: Signal Processing
-
Action: Zero-fill the data to 64k points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for H and 1.0 Hz for F. Perform Fourier Transform (FT), followed by manual zero- and first-order phase correction, and a polynomial baseline correction.
Section 4: Workflow Visualization
The following diagram maps the logical flow and self-validation checkpoints of the NMR acquisition process.
Workflow for high-fidelity 1H and 19F NMR acquisition of fluorinated heterocycles.
References
- Title: 2219419-00-6 | (2-(Trifluoromethyl)oxazol-4-yl)
- Title: 1512348-98-9 化工百科 – 960化工网 Source: Chem960 URL
- Title: A bench stable N-trifluoroacetylnitrene equivalent for a simple synthesis of 2-trifluoromethyloxazoles Source: The Royal Society of Chemistry URL
- Title: Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization Source: Semantic Scholar URL
- Title: Poly(aryl ether oxazole)
- Title: Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization | The Journal of Organic Chemistry Source: ACS Publications URL
